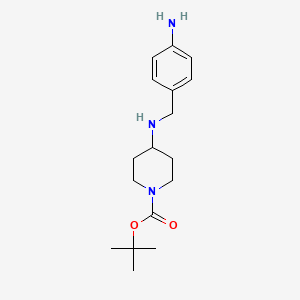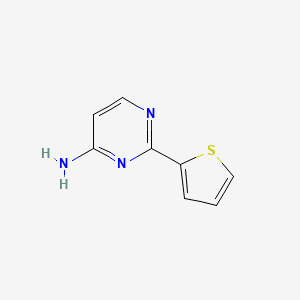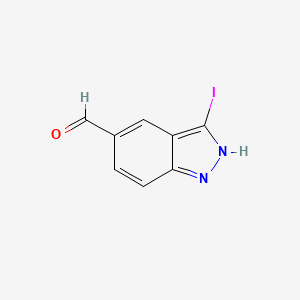
2-(1,1-Difluoropropyl)-1,3-difluorobenzene
Vue d'ensemble
Description
Fluorinated compounds, such as “2-(1,1-Difluoropropyl)-1,3-difluorobenzene”, are often used in the pharmaceutical and chemical industries due to their unique properties . They can exhibit high thermal and chemical stability, and their presence can significantly alter the physical, chemical, and biological properties of molecules .
Synthesis Analysis
The synthesis of fluorinated compounds can be challenging due to the high electronegativity and small size of the fluorine atom. Common methods include direct fluorination, which involves the reaction of a compound with a fluorine source, and nucleophilic substitution, where a fluorine atom replaces another functional group in a molecule .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, nuclear magnetic resonance (NMR) spectroscopy can provide information about the number and type of atoms in a molecule, while X-ray crystallography can reveal the three-dimensional arrangement of atoms .Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. Fluorinated compounds are generally less reactive than their non-fluorinated counterparts due to the strength of the carbon-fluorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined using various experimental techniques. These properties are influenced by factors such as the compound’s molecular structure and the presence of functional groups.Applications De Recherche Scientifique
Biodegradation
One study focuses on the biodegradation of difluorobenzenes, which are used as intermediates in the industrial synthesis of various chemicals. The study highlights the capability of the microbial strain Labrys portucalensis to degrade 1,3-difluorobenzene, providing insights into environmental detoxification methods for such compounds (Moreira et al., 2009).
Organometallic Chemistry
Another application area is in organometallic chemistry, where fluorinated benzenes are recognized for their role in transition-metal-based catalysis. The reduced electron-donating capability due to fluorination makes these compounds suitable as non-coordinating solvents or easily displaced ligands, facilitating various catalytic processes (Pike et al., 2017).
NMR Spectroscopy and Molecular Geometry
The study of NMR spectra and molecular geometry in nematic solvents for compounds like 1,2-difluorobenzene and 1,1-difluoroethene provides important insights into the anisotropy of indirect fluorine couplings and the geometrical structure of these molecules, which are crucial for understanding their reactivity and interaction in different environments (Gerritsen & Maclean, 1971).
Electrochemical Fluorination
The electrochemical fluorination of aromatic compounds, including trifluoromethylbenzenes, demonstrates a method for introducing fluorine atoms into aromatic rings. This process yields various fluorinated products, illustrating the versatility of fluorination techniques in synthesizing complex fluorinated molecules for different applications (Momota et al., 1994).
Synthetic Chemistry
Research into the regioflexible substitution of 1,3-difluorobenzene showcases the potential of modern organometallic methods in selectively converting this compound into various benzoic acids and bromobenzoic acids. This indicates the compound's utility in synthetic chemistry for the production of a range of functionalized aromatic compounds (Schlosser & Heiss, 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1,1-difluoropropyl)-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-2-9(12,13)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITQKIWJAPLQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=C1F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1439455.png)
![4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione](/img/structure/B1439458.png)
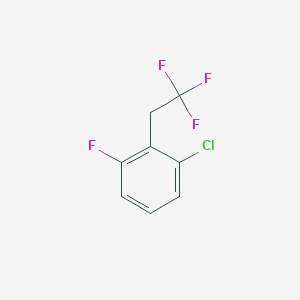



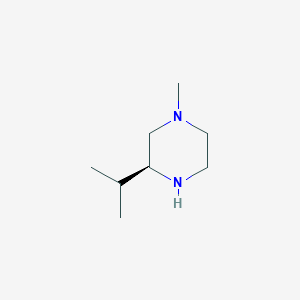
![2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid](/img/structure/B1439467.png)


